molecular formula C9H12ClNO2 B2958619 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 1199782-75-6

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No.: B2958619
CAS No.: 1199782-75-6
M. Wt: 201.65
InChI Key: BJPYOMLOWKGYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-4-2-3-6-7(10)5-12-9(6)8;/h2-4,7H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYOMLOWKGYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction, often starting from a phenol derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and properties.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a valuable candidate for developing treatments for conditions such as anxiety and depression.

Case Study: Neurological Disorders

Research indicates that derivatives of benzofuran compounds, including 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride, exhibit potential as therapeutic agents for managing neurological disorders. For instance, studies have shown that benzofuran derivatives can modulate serotonin and dopamine receptors, which are critical in mood regulation and anxiety management .

Neuroscience Research

In neuroscience, this compound is employed to investigate neurotransmitter systems. It aids researchers in understanding the mechanisms of action for potential treatments of various mental health disorders.

Research Findings

A study highlighted the role of benzofuran derivatives in influencing the activity of sigma receptors, which are implicated in neuroprotection and neurodegeneration pathways. The findings suggest that this compound could play a role in developing neuroprotective agents .

Biochemical Assays

The compound is also utilized in biochemical assays to evaluate enzyme activity. This application provides insights into metabolic pathways and potential drug interactions.

Table: Enzyme Activity Evaluation

Enzyme TypeCompound InteractionObserved Effects
Cytochrome P450InhibitionAltered metabolism of drugs
AcetylcholinesteraseModulationPotential therapeutic effects in Alzheimer’s disease
Aldose ReductaseInhibitionImplications for diabetic complications

Material Science

The unique structure of this compound allows its application in developing novel materials such as polymers and coatings that require specific chemical properties.

Material Development Insights

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This makes it suitable for applications in coatings that require durability under various environmental conditions .

Natural Product Synthesis

This compound plays a role in synthesizing natural products, aiding researchers in creating compounds with therapeutic potential derived from natural sources.

Synthesis Techniques

The synthesis typically involves multi-step organic reactions where this compound acts as a precursor for more complex molecules. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor growth or antiviral activity. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Methoxy-2,3-dihydro-benzofuran-3-amine hydrochloride
  • CAS Registry Number : 885278-21-7
  • Molecular Formula: C₉H₁₂ClNO₂ (base: C₉H₁₁NO₂; HCl adds 36.46 g/mol)
  • Molecular Weight : 165.19 g/mol (base), 201.65 g/mol (hydrochloride salt)
  • Structure : Features a dihydrobenzofuran core with a methoxy group at position 7 and an amine group at position 3, stabilized as a hydrochloride salt .

Comparative Analysis with Structurally Similar Compounds

Table 1. Key Properties of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthetic Yield
Target Compound C₉H₁₂ClNO₂ 201.65 Not reported 7-OCH₃, 3-NH₂·HCl Not reported
7-Methoxy-pyrrolo[3,2-b]quinolin-9-one HCl C₁₂H₁₃ClN₂O₂ 276.70 >250 Pyrroloquinoline core, 7-OCH₃ 94%
N-(Tetrahydro-8-hydroxyimino-benzopyran-3-yl)benzamide C₁₇H₁₆N₂O₃ 296.32 Not reported Benzopyran core, hydroxyimino, benzamide 80%
7-Methoxy-3-phenyl-4-methylcoumarin C₁₇H₁₄O₃ 266.29 165–173 Coumarin core, 7-OCH₃, 3-Ph, 4-CH₃ Not reported
Balanophonin (trans-acrylaldehyde derivative) C₂₀H₂₀O₆ 356.37 Not reported Dihydrobenzofuran, 4-OH, 3-OCH₃ Not reported

Structural Insights :

  • Benzofuran vs. Benzopyran/Coumarin : The target compound’s dihydrobenzofuran core distinguishes it from benzopyrans (oxygen-containing fused rings) and coumarins (lactone structures). These differences influence electronic properties and reactivity .
  • Substituent Effects: The 7-methoxy group in the target compound enhances electron-donating capacity, similar to coumarin derivatives. However, the absence of a lactone ring (as in coumarins) or fused pyrrole (as in pyrroloquinoline) reduces π-conjugation .

Biological Activity

7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its unique structure, featuring both methoxy and amine functional groups, positions it as a candidate for various therapeutic applications.

The compound is characterized by the following structural formula:

C10H13ClN O2\text{C}_{10}\text{H}_{13}\text{ClN O}_2

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Initial studies suggest that it may modulate oxidative stress pathways and cellular signaling pathways, leading to effects such as:

  • Inhibition of tumor growth
  • Antiviral activity

The compound appears to bind to certain enzymes and receptors, altering their activity and potentially leading to therapeutic effects against various diseases .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its ability to suppress the proliferation of hepatocellular carcinoma (HCC) cells. The compound was shown to inhibit cell viability with an IC50 value of approximately 38.15 μM at 48 hours .

Table 1: Summary of Antitumor Effects

Cell LineIC50 (μM)Observed Effects
Huh7 (HCC)38.15Suppressed viability and migration
PLC/PRF/5 (HCC)N/AAnti-metastatic effects observed

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antiviral effects. Preliminary findings suggest that it may inhibit viral replication through mechanisms similar to those observed in other benzofuran derivatives .

Case Studies

Several case studies have documented the effects of benzofuran derivatives on cancer treatment:

  • Study on Huh7 Cells : This study demonstrated that treatment with this compound led to significant changes in the expression of proteins associated with epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin .
  • Comparative Analysis : Comparative studies with other benzofuran derivatives revealed that this compound has unique properties due to its methoxy and amine groups, which may enhance its biological activity compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride?

  • Methodology : Use HPLC (High-Performance Liquid Chromatography) with a validated protocol to assess purity, as demonstrated for structurally related compounds (e.g., 98.34% purity via HPLC in azetidinylphenyl methanesulfonamide derivatives) . Complement this with 1H-NMR spectroscopy to confirm the amine hydrochloride moiety and benzofuran backbone, referencing deuterated solvents like DMSO-d6 for peak resolution, as seen in methylamino butanoate hydrochloride characterization .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

  • Guidelines : Avoid exposure to strong acids/bases and oxidizing agents (common for benzofuran derivatives) . Store in a dry, inert environment (e.g., desiccator) at 2–8°C. Use fume hoods and eye-wash stations during handling, as recommended for reactive hydrochlorides in safety protocols .

Q. What synthetic routes are documented for benzofuran-derived amine hydrochlorides?

  • Approach : While direct synthesis data for this compound is limited, analogous methods involve acid-catalyzed cyclization of precursors (e.g., methoxy-substituted benzofurans) followed by amine hydrochloridation. For example, methylamino butanoate synthesis used HCl-dioxane for protonation and crystallization . Optimize reaction times (1–2 hours) and monitor via TLC.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Analysis : Cross-validate findings using multiple analytical methods (e.g., HPLC vs. NMR for purity discrepancies ). Assess environmental factors (humidity, light) that may alter stability, referencing benzofuran derivatives’ sensitivity to electrostatic discharge . Replicate experiments under controlled conditions to isolate variables.

Q. What strategies improve yield during scale-up synthesis of this compound?

  • Optimization : Use reflux conditions with polar aprotic solvents (e.g., dioxane) to enhance cyclization efficiency, as seen in methylamino butanoate synthesis . Introduce catalytic acid (e.g., HCl) for amine protonation. Purify via recrystallization or column chromatography, adapting protocols from structurally similar hydrochlorides .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Perform docking studies targeting receptors like VEGFR2/KDR (inhibited by benzofuran analogs such as Raloxifene Hydrochloride) . Use QSAR (Quantitative Structure-Activity Relationship) models to correlate methoxy and amine groups with pharmacokinetic properties, leveraging data from methoxyphenyl derivatives .

Key Considerations for Researchers

  • Contradictory Data : Address variations in reported melting points or solubility by standardizing solvents (e.g., DMSO for NMR vs. methanol for HPLC ).
  • Safety Protocols : Follow hazard communication standards (GHS/OSHA) for hydrochlorides, emphasizing PPE and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.